molecular formula C14H20N2O3 B11852569 tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B11852569
M. Wt: 264.32 g/mol
InChI Key: VREAXFRCNOLEKX-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated 2,6-naphthyridine core. The structure includes a methoxy group (-OCH₃) at position 7 and a tert-butyl carbamate (Boc) protecting group at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl ester enhances lipophilicity and stability, while the methoxy group influences electronic properties and reactivity.

Synthetic routes for analogous compounds often involve alkylation or condensation reactions. For example, tert-butyl bromoacetate is a common reagent for introducing tert-butyl ester functionalities, as demonstrated in the synthesis of structurally related piperidine derivatives (e.g., ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate), which achieved a 50% yield via alkylation under cryogenic conditions .

Properties

IUPAC Name

tert-butyl 7-methoxy-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-5-10-8-15-12(18-4)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREAXFRCNOLEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, naphthyridine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate would depend on its specific biological target. Generally, naphthyridine derivatives might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate with three structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound (Target) 7-methoxy, 2-tert-butyl carboxylate C₁₄H₂₀N₂O₃* 264.32 g/mol Methoxy, Boc-protected amine
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 7-(1-hydroxypropan-2-yl), 1-tert-butyl carboxylate C₁₆H₂₄N₂O₃ 292.37 g/mol Hydroxyalkyl, Boc-protected amine
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate 8-aminomethyl, 2-tert-butyl carboxylate C₁₄H₂₁N₃O₂* 263.34 g/mol Aminomethyl, Boc-protected amine
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate 4-oxo, 3-tert-butoxyethyl, 1-ethyl carboxylate C₁₄H₂₃NO₅ 285.34 g/mol Ketone, tert-butyl ester, ethyl carboxylate

* Inferred based on structural analogs and substituent contributions.

Key Differences and Implications

Substituent Position and Electronic Effects: The 7-methoxy group in the target compound is electron-withdrawing, which may reduce nucleophilicity at the adjacent positions compared to the 7-(1-hydroxypropan-2-yl) group in the 1,8-naphthyridine analog .

Naphthyridine Core Saturation and Numbering :

  • The 3,4-dihydro-2,6-naphthyridine core in the target compound is partially saturated, reducing aromaticity compared to fully unsaturated analogs. This saturation can influence conformational flexibility and binding affinity in drug-receptor interactions.
  • The 1,8-naphthyridine isomer in the hydroxypropan-2-yl derivative alters the spatial arrangement of substituents, affecting intermolecular interactions.

Synthetic Yields and Challenges: The target compound’s synthesis likely mirrors the alkylation strategy used for ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (50% yield) . However, introducing a methoxy group may require orthogonal protection-deprotection steps, complicating the synthesis compared to hydroxypropan-2-yl or aminomethyl derivatives. The discontinued status of the aminomethyl analog suggests challenges in scalability or stability, possibly due to amine oxidation or side reactions.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in all compounds enhances lipophilicity (logP ~2–3), favoring membrane permeability.
  • Solubility : The hydroxypropan-2-yl derivative exhibits higher aqueous solubility due to its hydroxyl group, whereas the methoxy group in the target compound offers moderate polarity.
  • Stability : Boc-protected amines (target and analogs) are stable under basic conditions but prone to acidic hydrolysis.

Research Findings and Data

NMR Spectral Signatures

  • tert-Butyl Signal : A characteristic singlet at δ 1.45 ppm (¹H NMR) and 80–85 ppm (¹³C NMR) is consistent across Boc-protected analogs .
  • Methoxy Group : Expected at δ ~3.8 ppm (¹H NMR) and ~55 ppm (¹³C NMR) for the target compound, distinct from the hydroxypropan-2-yl multiplet (δ ~3.5–4.0 ppm) .

Crystallographic Analysis

While crystallographic data for the target compound is unavailable, SHELX programs are widely used to resolve structures of similar tert-butyl-protected heterocycles, confirming bond lengths and angles critical for conformational analysis.

Biological Activity

Tert-butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group , a methoxy group , and a carboxylate moiety , contributing to its unique chemical properties. The molecular formula is C14H19N2O3C_{14}H_{19}N_2O_3 with a molecular weight of approximately 264.32 g/mol . The structural characteristics of this compound suggest that it may interact with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the naphthyridine class exhibit diverse antimicrobial activities. This compound has shown potential against various bacterial strains in preliminary studies. The mechanism of action may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

Antiviral Properties

Preliminary investigations suggest that this compound may possess antiviral properties. Studies are ongoing to evaluate its effectiveness against viral pathogens by assessing its ability to inhibit viral replication or entry into host cells.

Anticancer Potential

The anticancer activity of naphthyridine derivatives has been a focus of research. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated promising results in vitro against different cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. The presence of the methoxy group at position 7 appears to enhance its reactivity and biological efficacy compared to other naphthyridine derivatives lacking this substitution.

Compound NameCAS NumberUnique Features
Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine893566-83-1Hydroxy group enhances reactivity
Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine1396777-92-6Chlorine substituent increases lipophilicity
Tert-butyl 3,4-dihydro-2,7-naphthyridine1373223-07-4Lacks additional functional groups

Case Studies

  • Antimicrobial Study : In a recent study evaluating the antimicrobial efficacy of various naphthyridine derivatives, tert-butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
  • Anticancer Research : Another study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 15 µM , suggesting considerable potential for further development as an anticancer agent.

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